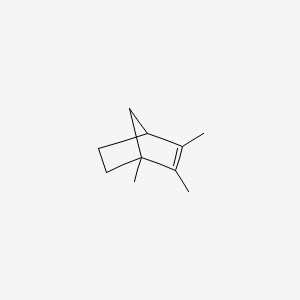
epsilon-Fenchene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epsilon-Fenchene is a bicyclic monoterpene hydrocarbon with the molecular formula C10H16. It is a naturally occurring compound found in various essential oils, particularly those derived from coniferous trees. This compound is known for its distinctive camphor-like aroma and is used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Epsilon-Fenchene can be synthesized through several methods. One common approach involves the isomerization of alpha-pinene, a major component of turpentine oil. The isomerization process typically uses a catalyst such as titanium dioxide at elevated temperatures around 135°C . Another method involves the cyclization of geranyl pyrophosphate, a precursor in the biosynthesis of monoterpenes.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of pine and fir trees. The extraction process includes steam distillation followed by fractional distillation to isolate this compound from other components. Additionally, chemical synthesis from alpha-pinene is employed on a larger scale due to the abundance of alpha-pinene in turpentine oil .
Chemical Reactions Analysis
Types of Reactions
Epsilon-Fenchene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fenchone, a ketone derivative.
Reduction: Reduction of this compound can yield fenchyl alcohol.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Fenchone
Reduction: Fenchyl alcohol
Substitution: Halogenated derivatives such as fenchyl chloride or bromide
Scientific Research Applications
Epsilon-Fenchene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of synthetic camphor and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of epsilon-Fenchene involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in bacteria and fungi, leading to antimicrobial effects . The compound can also modulate signaling pathways involved in inflammation, contributing to its potential anti-inflammatory properties .
Comparison with Similar Compounds
Epsilon-Fenchene is structurally similar to other monoterpenes such as camphene, alpha-pinene, and limonene. it is unique in its specific aroma and the types of reactions it undergoes. For example:
Camphene: Similar in structure but differs in its reactivity and applications.
Alpha-pinene: A precursor to this compound, widely used in the synthesis of other terpenes.
Limonene: Another monoterpene with distinct citrus aroma and different chemical properties
Conclusion
This compound is a versatile compound with significant applications in various fields, from chemistry and biology to medicine and industry. Its unique chemical properties and reactivity make it an important subject of study in scientific research.
Properties
CAS No. |
512-50-5 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1,2,3-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-8(2)10(3)5-4-9(7)6-10/h9H,4-6H2,1-3H3 |
InChI Key |
HIZBWIXMAQEVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CCC1C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


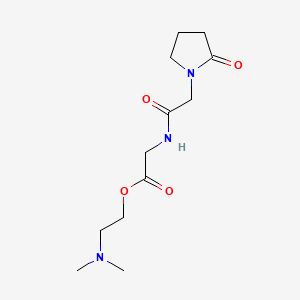

![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)


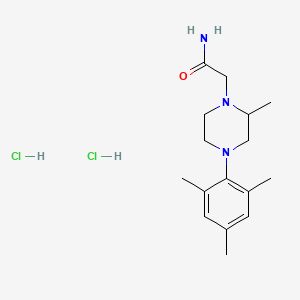
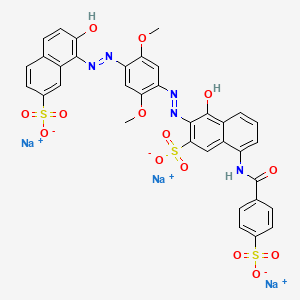
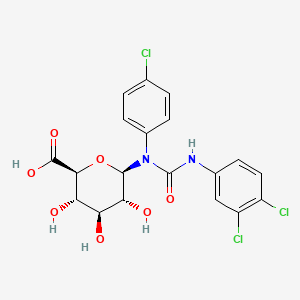

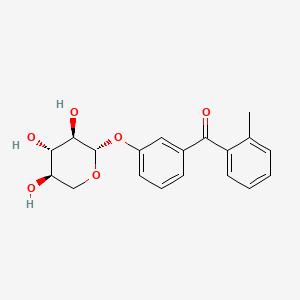
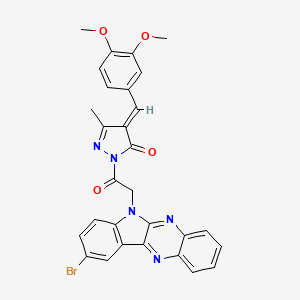


![4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid](/img/structure/B15186999.png)
